molecular formula C23H20N2O7S2 B2934765 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 686737-46-2

2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2934765
CAS No.: 686737-46-2
M. Wt: 500.54
InChI Key: PKVRJYYHWZKDMM-UHFFFAOYSA-N
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Description

2-{[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4 and a furan-2-yl moiety at position 2. The oxazole ring is further functionalized with a sulfanylacetamide chain linked to a 2,4-dimethoxyphenyl group.

The 2,4-dimethoxyphenyl acetamide moiety contributes to solubility and pharmacokinetic profiles .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S2/c1-29-15-10-11-17(19(13-15)30-2)24-20(26)14-33-23-22(25-21(32-23)18-9-6-12-31-18)34(27,28)16-7-4-3-5-8-16/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVRJYYHWZKDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula

  • Molecular Formula : C22H22N4O5S
  • Molecular Weight : 454.55 g/mol

Structural Components

The compound features several notable structural elements:

  • Benzenesulfonyl Group : Known for its electrophilic properties.
  • Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
  • Oxazole Ring : May influence the compound's ability to interact with biological targets.
  • Dimethoxyphenyl Acetamide : Enhances solubility and may modulate pharmacological effects.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The benzenesulfonyl group may act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The furan and oxazole rings can participate in hydrogen bonding and π-π interactions with receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit:

  • Anti-inflammatory Effects : Due to their ability to inhibit pro-inflammatory cytokines.
  • Anticancer Activity : Some derivatives have been shown to induce apoptosis in cancer cell lines.
  • Cardiovascular Effects : Sulfonamide derivatives have been studied for their impact on perfusion pressure and coronary resistance in isolated heart models .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus. Results indicated significant activity, with some derivatives outperforming traditional antibiotics like streptomycin and tetracycline .

Cardiovascular Studies

Research on benzenesulfonamide derivatives demonstrated their ability to lower perfusion pressure in isolated rat heart models. Notably, the compound 4-(2-aminoethyl)-benzenesulfonamide showed a significant reduction in coronary resistance compared to controls . This suggests potential therapeutic applications in cardiovascular diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies indicate that the compound can effectively interact with calcium channels, which may elucidate its cardiovascular effects .

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory EffectsCardiovascular Effects
Compound ASignificantModerateLow
Compound BModerateSignificantModerate
Target CompoundHighHighSignificant

Docking Scores for Biological Targets

Target ProteinBinding Affinity (kcal/mol)
Calcium Channel-8.5
Cyclooxygenase-7.8
Protein Kinase-9.1

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound ID/Name Core Heterocycle R1 (Position 4) R2 (Position 2) Acetamide Substituent Yield (%) Melting Point (°C) Biological Activity (If Reported)
Target Compound 1,3-Oxazole Benzenesulfonyl Furan-2-yl 2,4-Dimethoxyphenyl N/A N/A Under investigation
D31 1,3-Oxazole 4-Bromophenylsulfonyl Phenyl 2,4-Dimethoxyphenyl 82 182–183 Anticancer (in vitro)
D29 1,3-Oxazole 4-Bromophenylsulfonyl Phenyl 4-Fluorophenyl 92 244–245 Anticancer (in vitro)
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide 1,2,4-Triazole Allyl Furan-2-yl 4-(Benzyloxy)phenyl N/A N/A Anti-exudative (10 mg/kg)
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Ethyl Furan-2-yl 2,4-Difluorophenyl N/A N/A Antimicrobial (pending data)

Key Observations:

Heterocyclic Core Influence: Oxazole vs. Triazole: The target compound’s 1,3-oxazole core (as in D31 and D29 ) may confer greater rigidity and planarity compared to 1,2,4-triazole analogues (e.g., ). This structural difference can affect binding affinity to enzymes like cyclooxygenase or kinases.

Substituent Effects on Physical Properties: The 2,4-dimethoxyphenyl acetamide group in the target compound and D31 reduces melting points compared to fluorophenyl derivatives (e.g., D29: 244–245°C vs. D31: 182–183°C). Methoxy groups likely disrupt crystal packing via steric effects .

Biological Activity Trends: Anti-Exudative Activity: Triazole derivatives (e.g., ) show dose-dependent anti-exudative effects comparable to diclofenac (8 mg/kg), suggesting the triazole core may favor this activity over oxazole analogues. Anticancer Potential: Oxazole derivatives like D29 (4-fluorophenyl acetamide) exhibit higher in vitro anticancer activity than D31, possibly due to enhanced halogen-mediated interactions with cellular targets .

Pharmacokinetic and Toxicity Considerations

  • Solubility : The 2,4-dimethoxyphenyl group in the target compound and D31 improves aqueous solubility compared to halogenated derivatives (e.g., D29) but may reduce membrane permeability .
  • Metabolic Stability : Benzenesulfonyl groups are less prone to oxidative metabolism than allyl or ethyl substituents in triazole analogues (e.g., ).

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